molecular formula C12H15NO3 B2475094 4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide CAS No. 1864760-23-5

4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide

Cat. No.: B2475094
CAS No.: 1864760-23-5
M. Wt: 221.256
InChI Key: NMMKAWAOTFBYGP-NSCUHMNNSA-N
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Description

4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide is an organic compound with the molecular formula C12H15NO3 It is characterized by the presence of a hydroxy group, a methoxybenzyl group, and a but-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzylamine and 4-hydroxybut-2-enamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the desired product.

    Catalysts and Reagents: Common catalysts and reagents used in the synthesis include acids or bases to adjust the pH, and coupling agents to promote the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The double bond in the but-2-enamide structure can be reduced to form a saturated amide.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a saturated amide.

Scientific Research Applications

4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-N-(4-methylbenzyl)but-2-enamide: Similar structure but with a methyl group instead of a methoxy group.

    4-Hydroxy-N-(4-ethoxybenzyl)but-2-enamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-11-6-4-10(5-7-11)9-13-12(15)3-2-8-14/h2-7,14H,8-9H2,1H3,(H,13,15)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMKAWAOTFBYGP-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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